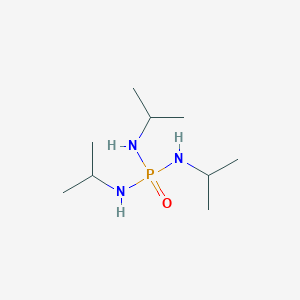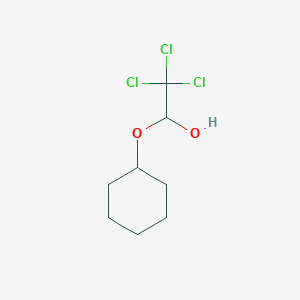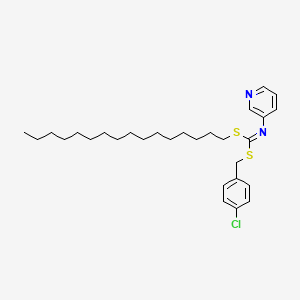![molecular formula C26H30 B14652175 1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] CAS No. 40098-05-3](/img/structure/B14652175.png)
1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] is an organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core flanked by two isopropylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] typically involves the reaction of α,α’-dibromo-o-xylene with isopropylbenzene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The mixture is heated to reflux, and the product is isolated through crystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where halogens or nitro groups are introduced into the benzene rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism by which 1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Known for its structural similarity but differs in the substituents on the benzene rings.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Another structurally related compound with methyl groups instead of isopropyl groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains ether linkages instead of methylene bridges.
Uniqueness
1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] is unique due to its specific arrangement of isopropylbenzene groups and the phenylenebis(methylene) core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
40098-05-3 |
|---|---|
Molecular Formula |
C26H30 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1,2-bis[(4-propan-2-ylphenyl)methyl]benzene |
InChI |
InChI=1S/C26H30/c1-19(2)23-13-9-21(10-14-23)17-25-7-5-6-8-26(25)18-22-11-15-24(16-12-22)20(3)4/h5-16,19-20H,17-18H2,1-4H3 |
InChI Key |
RETIHLYLPIHREY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=CC=CC=C2CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


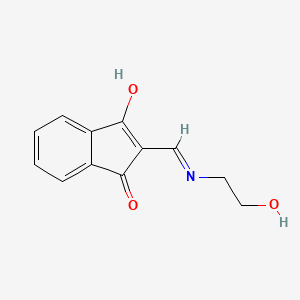
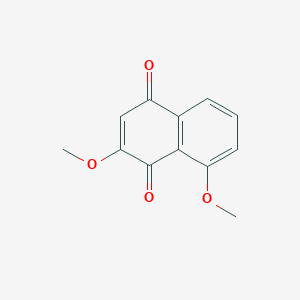
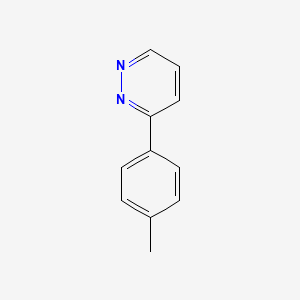
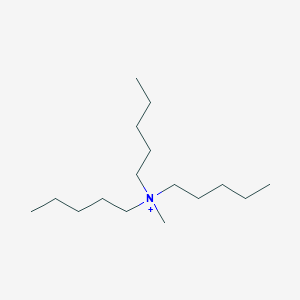
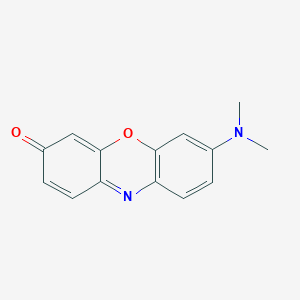
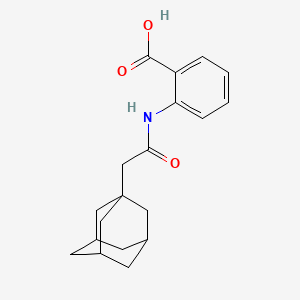



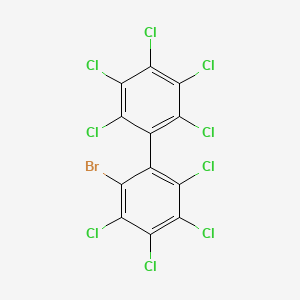
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
